molecular formula C13H12ClNO4S B4556844 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4556844
M. Wt: 313.76 g/mol
InChI Key: WLPRBSGNUMHMSA-POHAHGRESA-N
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Description

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H12ClNO4S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0175567 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • 5-Arylidene thiazolidine-2,4-dione derivatives have shown promising antimicrobial activities against pathogenic strains of bacteria and fungi. Some compounds in this class displayed better inhibitory activities than reference drugs against Gram-positive bacteria like Staphylococcus aureus and showed good antifungal activity against C. albicans (Stana et al., 2014).

Synthesis and Structural Analysis

  • These compounds are synthesized through various chemical processes, including direct acylation and Knoevenagel condensation. Their structures have been confirmed using techniques like IR, NMR, and X-ray diffraction, providing a deeper understanding of their chemical properties (Popov-Pergal et al., 2010).

Cytotoxic Activity Studies

  • In studies evaluating cytotoxic activities, certain derivatives of 5-arylidene thiazolidine-2,4-dione did not exhibit significant activity against specific cancer cell lines, indicating a need for further modification to enhance their efficacy (Tran et al., 2018).

Antidiabetic Agents

  • Some thiazolidine-2,4-diones have been studied for their hypoglycemic and hypolipidemic activities, showing significant potential in managing diabetes (Sohda et al., 1982).

Antitubercular Activity

  • Investigations into the structure-activity relationship and mechanism of action have identified certain thiazolidine-2,4-dione derivatives as potent compounds against Mycobacterium tuberculosis. These studies provide a basis for developing new antitubercular agents (Samala et al., 2014).

Corrosion Inhibition

  • These compounds have been evaluated as corrosion inhibitors for metals, demonstrating their potential in industrial applications to protect against corrosion (Chaouiki et al., 2022).

Anticancer Evaluations

  • Derivatives of 5-arylidene thiazolidine-2,4-dione have shown significant anticancer activities against various cancer cell lines. Their efficacy in inhibiting specific cancer-related receptors and pathways makes them promising candidates for cancer therapy (El‐Adl et al., 2020).

Aldose Reductase Inhibitory Activity

  • Some compounds in this class have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications, making them valuable in managing diabetes-related disorders (Sever et al., 2021).

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c1-3-15-12(17)10(20-13(15)18)6-7-4-8(14)11(16)9(5-7)19-2/h4-6,16H,3H2,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPRBSGNUMHMSA-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.